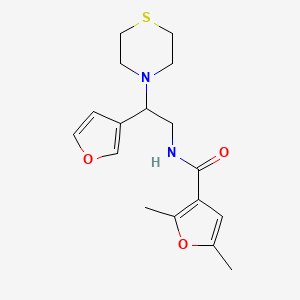

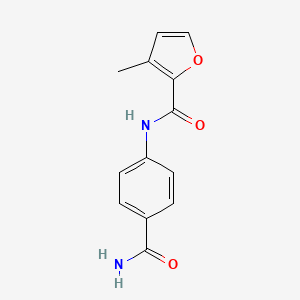

N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-carbamoylphenyl)-4-nitrobenzamide” is a chemical compound with the molecular formula C14H11N3O4 . It’s an important intermediate in the production of Pigment Yellow 181 .

Synthesis Analysis

An efficient two-step synthetic route for the preparation of the important Pigment Yellow 181 intermediate 4-amino-N-(4-carbamoylphenyl)benzamide has been described . The synthetic pathway reflects requirements that are important for industrial applications .

Molecular Structure Analysis

The molecular structure of “N-(4-carbamoylphenyl)-4-nitrobenzamide” is based on structures generated from information available in ECHA’s databases .

Chemical Reactions Analysis

The synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide was designed as a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate . The first step is the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide .

Physical And Chemical Properties Analysis

“N-(4-carbamoylphenyl)-4-nitrobenzamide” has a molecular formula of C14H11N3O4, an average mass of 285.255 Da, and a monoisotopic mass of 285.074951 Da .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the formation of a new carbon-carbon bond through a palladium-catalyzed cross-coupling reaction .

Biochemical Pathways

It is known that carbamates, a class of compounds to which this compound belongs, are often involved in various biochemical transformations .

Result of Action

It is known that similar compounds have been studied for their potential use against sars-cov-2 .

Análisis Bioquímico

Biochemical Properties

N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide has been studied for its potential use against SARS-CoV-2 . It interacts with the main protease of SARS-coronavirus-2, which is essential for viral transcription and replication .

Cellular Effects

For instance, aromatic hydrazones have shown potent Gram-positive antibacterial activities .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with the main protease of SARS-coronavirus-2 . The compound has the highest negative binding affinity among all standard drugs tested .

Temporal Effects in Laboratory Settings

Related compounds have shown stability and long-term effects on cellular function .

Metabolic Pathways

Related compounds have been involved in various metabolic processes .

Propiedades

IUPAC Name |

N-(4-carbamoylphenyl)-3-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-8-6-7-18-11(8)13(17)15-10-4-2-9(3-5-10)12(14)16/h2-7H,1H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDNYYSKTDEOQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromobenzo[e][1,2,4]triazine](/img/structure/B2743427.png)

![5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide](/img/structure/B2743428.png)

![N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2743432.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2743438.png)

![3,3-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2743442.png)

![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide](/img/structure/B2743444.png)

![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2743448.png)